molecular formula C9H20ClN B1428498 3,3,5,5-Tetramethylpiperidine hydrochloride CAS No. 792915-19-6

3,3,5,5-Tetramethylpiperidine hydrochloride

Cat. No.: B1428498
CAS No.: 792915-19-6
M. Wt: 177.71 g/mol
InChI Key: FNHKBJBPFJEWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,5,5-Tetramethylpiperidine hydrochloride is a chemical compound with the molecular formula C9H20ClN and a molecular weight of 177.71 g/mol . It is a derivative of piperidine, characterized by the presence of four methyl groups at the 3 and 5 positions of the piperidine ring. This compound is typically used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-Tetramethylpiperidine hydrochloride generally involves the alkylation of piperidine with methylating agents under controlled conditions. One common method includes the reaction of piperidine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at a temperature range of 0-25°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The final product is typically purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-Tetramethylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,5,5-Tetramethylpiperidine hydrochloride is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,5,5-Tetramethylpiperidine hydrochloride is unique due to the presence of four methyl groups, which confer steric hindrance and influence its reactivity. This structural feature makes it particularly useful in reactions where steric effects play a crucial role, such as in the stabilization of reactive intermediates or in the selective formation of specific products .

Properties

IUPAC Name

3,3,5,5-tetramethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(2)5-9(3,4)7-10-6-8;/h10H,5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHKBJBPFJEWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CNC1)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,5,5-Tetramethylpiperidine hydrochloride
Reactant of Route 2
3,3,5,5-Tetramethylpiperidine hydrochloride
Reactant of Route 3
3,3,5,5-Tetramethylpiperidine hydrochloride
Reactant of Route 4
3,3,5,5-Tetramethylpiperidine hydrochloride
Reactant of Route 5
3,3,5,5-Tetramethylpiperidine hydrochloride
Reactant of Route 6
3,3,5,5-Tetramethylpiperidine hydrochloride

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